N-(2-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(2-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a chloropyrazole ring, and a carboxamide moiety
Properties
IUPAC Name |
N-(2-bromophenyl)-4-chloro-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O/c1-16-10(8(13)6-14-16)11(17)15-9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNVJYDBPWYAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of aniline to produce 2-bromoaniline. This intermediate is then reacted with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, the purification steps might include recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions, especially due to the presence of the bromophenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3 and solvents like DMF (dimethylformamide).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a biphenyl derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric characteristics provided by the bromophenyl and chloropyrazole groups.
Mechanism of Action
The mechanism by which N-(2-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)-1H-pyrazole-5-carboxamide: Lacks the chlorine and methyl groups, which may affect its reactivity and biological activity.
N-(2-chlorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide: Substitution of bromine with chlorine can lead to different chemical and biological properties.
N-(2-bromophenyl)-4-chloro-1H-pyrazole-5-carboxamide: Absence of the methyl group may influence its steric and electronic characteristics.
Uniqueness
N-(2-bromophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its substituents, which confer specific reactivity and potential biological activity. The presence of both bromine and chlorine atoms, along with the pyrazole ring, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
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